N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide
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Overview
Description
N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide is a complex organic compound with a unique structure that includes an azetidine ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. One common method involves the reaction of 3,3-dimethyl-2-oxo-4-phenylazetidine with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It may be studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar benzamide group but has a different core structure, leading to distinct properties and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds also contain a benzamide group and are studied for their biological activities.
Uniqueness
N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide is unique due to its combination of an azetidine ring, a piperidine ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-24(2)21(18-9-5-3-6-10-18)27(23(24)29)17-26-15-13-20(14-16-26)25-22(28)19-11-7-4-8-12-19/h3-12,20-21H,13-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYPGBCCMZQFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C1=O)CN2CCC(CC2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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